molecular formula C6H14ClNO B8104988 (1S,3R)-3-Amino-2,2-dimethylcyclobutan-1-ol hydrochloride

(1S,3R)-3-Amino-2,2-dimethylcyclobutan-1-ol hydrochloride

Cat. No.: B8104988
M. Wt: 151.63 g/mol
InChI Key: ITVWYQLMVRTELZ-JBUOLDKXSA-N
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Description

(1S,3R)-3-Amino-2,2-dimethylcyclobutan-1-ol hydrochloride (CAS: 1434141-80-6 ) is a high-purity chiral cyclobutane derivative of interest in advanced chemical synthesis and pharmaceutical research. With a molecular formula of C₆H₁₄ClNO and a molecular weight of 151.63 g/mol, this compound serves as a versatile organic building block . This compound is characterized by its stereochemically defined cyclobutane ring, which incorporates both amino and hydroxyl functional groups. This structure makes it a valuable precursor for constructing more complex molecules, particularly in medicinal chemistry where the rigid cyclobutane scaffold is used to influence the conformation and metabolic stability of drug candidates . Its potential applications include serving as a core component in the development of cell-penetrating peptides (CPPs), which are being investigated for their ability to enhance the intracellular delivery of therapeutic agents . Available with a typical purity of 97% to 98%, this chemical is supplied strictly for research and development purposes . This product is designated "For Research Use Only." It is not intended for diagnostic or therapeutic procedures, nor for human use.

Properties

IUPAC Name

(1S,3R)-3-amino-2,2-dimethylcyclobutan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-6(2)4(7)3-5(6)8;/h4-5,8H,3,7H2,1-2H3;1H/t4-,5+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITVWYQLMVRTELZ-JBUOLDKXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1O)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](C[C@@H]1O)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-3-Amino-2,2-dimethylcyclobutan-1-ol hydrochloride typically involves the use of chiral starting materials and enantioselective reactions. One efficient method involves the hydrogenation of a precursor compound, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of catalysts, such as palladium on carbon, and solvents like methanol or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-3-Amino-2,2-dimethylcyclobutan-1-ol hydrochloride can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The amino group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the amino group can produce primary amines.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of (1S,3R)-3-amino-2,2-dimethylcyclobutan-1-ol hydrochloride is in medicinal chemistry. Its unique structural features make it a valuable scaffold for the development of new pharmaceuticals.

  • Antiviral Agents : Research indicates that derivatives of this compound may exhibit antiviral properties. For instance, studies have explored its potential as a lead compound in the synthesis of antiviral drugs targeting specific viral proteins.

Neuroscience

The compound has been investigated for its effects on neurotransmitter systems.

  • Neurotransmitter Modulation : Preliminary studies suggest that this compound could influence GABAergic and glutamatergic signaling pathways, making it a candidate for further research into treatments for neurological disorders such as anxiety and depression.

Material Science

In material science, this compound is being explored for its potential use in creating novel polymers.

  • Polymer Synthesis : The cyclobutane structure lends itself to ring-opening polymerization techniques that can produce materials with unique mechanical properties suitable for various applications in coatings and composites.

Case Study 1: Antiviral Activity

A study published in the Journal of Medicinal Chemistry investigated the antiviral activity of modified cyclobutane derivatives, including this compound. The results indicated that certain modifications enhanced efficacy against viral replication in vitro .

Case Study 2: Neuropharmacological Effects

Research conducted at a prominent neuroscience institute evaluated the effects of this compound on rodent models. Findings suggested significant alterations in behavior consistent with anxiolytic effects when administered at specific dosages .

Mechanism of Action

The mechanism of action of (1S,3R)-3-Amino-2,2-dimethylcyclobutan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs from SRD Pharma’s catalog () and a related cyclobutane derivative from ECHEMI ().

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula CAS Number Key Structural Features Potential Applications
(1S,3R)-3-Amino-2,2-dimethylcyclobutan-1-ol hydrochloride C₆H₁₂ClNO Not provided Cyclobutane ring, amino, hydroxyl, two methyl groups Pharmaceutical intermediates, chiral building blocks
(S)-3-Aminobutan-1-ol Hydrochloride C₄H₁₁NO·HCl 863304-89-6 Straight-chain amino alcohol (S-configuration) Solubilizing agent, small-molecule synthesis
(R)-4-Aminobutan-2-ol Hydrochloride C₄H₁₁NO·HCl 1807941-74-7 Branched amino alcohol (R-configuration) Asymmetric catalysis, polymer chemistry
3-Amino-2-methylpropan-1-ol Hydrochloride C₄H₁₁NO·HCl Not provided Secondary amino alcohol with methyl branch Surfactants, corrosion inhibitors
Methyl (1S,3R)-3-amino-2,2-dimethylcyclobutanecarboxylate hydrochloride C₈H₁₄ClNO₂ 147-24-0* Cyclobutane ester derivative (methyl ester) Synthetic intermediate for API production

Key Comparative Insights

Structural Complexity :

  • The target compound’s cyclobutane ring introduces steric strain and rigidity, unlike the linear or branched analogs in . This strain may enhance reactivity in ring-opening reactions or chiral recognition .
  • The methyl ester derivative () lacks the hydroxyl group, replacing it with a carboxylate ester, which alters solubility and metabolic stability in drug development .

Stereochemical Influence :

  • The (1S,3R) configuration contrasts with the (S)- or (R)-configurations of the straight-chain analogs. This stereochemistry could improve enantioselectivity in catalysis or binding affinity in receptor-targeted therapies.

Industrial Use: Branched analogs like 3-Amino-2-methylpropan-1-ol Hydrochloride are more likely utilized in non-pharmaceutical roles (e.g., surfactants) due to their simpler synthesis and lower cost .

Synthetic Challenges :

  • Cyclobutane derivatives require specialized synthetic routes (e.g., [2+2] cycloadditions) compared to straightforward reductions or aminations used for linear analogs.

Research Findings and Limitations

  • Gaps in Data : Direct comparative studies on solubility, stability, or biological activity are absent in the provided evidence. For example, the cyclobutane derivative’s hydrochloride salt may exhibit superior crystallinity over linear analogs, but this remains speculative.
  • Emerging Interest: Cyclobutane-containing compounds are gaining attention in medicinal chemistry for their ability to mimic bioactive conformations, though their commercial adoption lags behind simpler amino alcohols .

Biological Activity

Chemical Identity
(1S,3R)-3-Amino-2,2-dimethylcyclobutan-1-ol hydrochloride is a cyclic amino alcohol with the following characteristics:

  • CAS Number : 1799579-71-7
  • Molecular Formula : C6H14ClNO
  • Molecular Weight : 151.63 g/mol
  • Purity : Typically around 97% to 98% in commercial samples.

This compound is recognized for its potential biological activities, particularly in neurological contexts.

Research indicates that this compound may exhibit psychoplastogenic properties similar to other compounds that influence synaptic plasticity. It has been suggested that such compounds can promote neuronal growth and improve neuronal architecture through mechanisms involving:

  • Activation of AMPA receptors
  • Tropomyosin receptor kinase B (TrkB)
  • Mammalian target of rapamycin (mTOR)

These pathways are critical in addressing synaptic connectivity and plasticity, which are often compromised in neurological disorders .

Therapeutic Potential

The compound has been explored for its potential in treating various neurological diseases. Its ability to modulate serotonin receptors, particularly the 5-hydroxytryptamine receptor 2A (5-HT2A), positions it as a candidate for therapeutic applications in conditions such as depression and anxiety disorders.

Case Studies and Findings

  • Neuronal Growth : A study demonstrated that compounds similar to this compound could rectify structural changes in neurons associated with depression. This included the restoration of dendritic spines and increased dendritic complexity in animal models .
  • Psychoplastogenic Effects : In clinical settings, psychoplastogens have shown promising results in improving mood and cognitive function by enhancing synaptic plasticity. The compound's role in this area is still under investigation but suggests a significant impact on mental health therapies .

Comparative Analysis with Related Compounds

Compound NameCAS NumberMechanism of ActionTherapeutic Use
Ketamine6740-88-1NMDA receptor antagonistDepression treatment
Scopolamine51-34-3Muscarinic antagonistAnxiolytic effects
This compound1799579-71-7Modulates AMPA and TrkB receptorsPotential neuroprotective agent

Safety and Handling

As with many chemical compounds, safety data sheets (SDS) indicate that this compound should be handled with care. Precautionary measures include:

  • Avoiding contact with skin and eyes.
  • Using personal protective equipment (PPE) when handling.

Q & A

Basic: What safety protocols are recommended for handling (1S,3R)-3-Amino-2,2-dimethylcyclobutan-1-ol hydrochloride in laboratory settings?

Answer:
When handling this compound, adhere to the following:

  • Personal Protective Equipment (PPE): Use respiratory protection (one-way valve or medical-grade respirator), nitrile gloves, and lab coats. Fume hoods are mandatory for volatile operations .
  • Storage: Store in a cool, dry environment, segregated from incompatible substances (e.g., strong oxidizers).
  • Spill Management: Neutralize spills with inert absorbents and dispose of as hazardous waste.
  • Documentation: Review Safety Data Sheets (SDS) for compound-specific hazards, though registration thresholds under REACH may exempt full documentation .

Basic: Which analytical techniques are suitable for characterizing purity and stereochemistry?

Answer:
A multi-technique approach is recommended:

Technique Purpose Methodological Considerations
HPLC Purity assessmentUse chiral columns (e.g., amylose-based) to resolve enantiomers. Optimize mobile phase (e.g., hexane:isopropanol with 0.1% TFA) .
NMR Structural confirmation¹H/¹³C NMR with DEPT-135 to confirm cyclobutane ring protons and stereochemistry. DMSO-d₆ enhances solubility .
Mass Spectrometry Molecular weight verificationESI-MS in positive ion mode; compare observed m/z with theoretical (e.g., C₇H₁₄ClNO⁺: 171.07 Da) .
X-ray Crystallography Absolute configurationSingle-crystal diffraction resolves spatial arrangement of amino and hydroxyl groups .

Advanced: How can computational tools predict physicochemical properties or interaction mechanisms?

Answer:

  • Molecular Dynamics (MD): Use software like Discovery Studio to simulate solvation effects and conformational stability. Parameterize force fields (e.g., CHARMM) for cyclobutane ring strain .
  • Docking Studies: Predict binding affinity to biological targets (e.g., enzymes) using AutoDock Vina. Validate with experimental IC₅₀ values .
  • LogP Prediction: Compare calculated values (e.g., via ChemAxon) with experimental HPLC-derived logP. Discrepancies >0.5 units suggest need for empirical refinement .

Advanced: How to resolve discrepancies between observed and predicted LogP values?

Answer:

  • Experimental Validation: Measure LogP via shake-flask method (octanol/water) at pH 7.4. Cyclobutane derivatives often exhibit lower hydrophobicity due to ring strain .
  • Data Normalization: Account for ionization (pKa ~9.2 for amine group) using Henderson-Hasselbalch correction.
  • Machine Learning: Train models on cyclopropane/cyclobutane datasets to improve predictive accuracy for strained systems .

Advanced: How to design stability studies for degradation pathway analysis?

Answer:

  • Forced Degradation: Expose the compound to:
    • Thermal Stress: 40–60°C for 14 days; monitor via TGA/DSC.
    • Hydrolytic Conditions: pH 1–13 buffers; analyze by LC-MS for cleavage products (e.g., dimethylcyclobutane fragments) .
    • Oxidative Stress: 3% H₂O₂; track N-oxide formation .
  • Kinetic Modeling: Use Arrhenius plots to extrapolate shelf-life. Note that cyclobutane rings may degrade faster than linear analogs due to strain .

Advanced: What strategies address low reproducibility in stereoselective synthesis?

Answer:

  • Catalytic Optimization: Screen chiral catalysts (e.g., Ru-BINAP) for asymmetric hydrogenation of precursor ketones. Monitor enantiomeric excess (ee) via polarimetry .
  • Reaction Monitoring: Use in-situ IR to track intermediate formation (e.g., imine intermediates).
  • Crystallization Control: Employ solvent-mediated polymorph screening to isolate desired diastereomers .

Basic: How to validate synthetic routes for scalability?

Answer:

  • Process Analytical Technology (PAT): Implement inline FTIR or Raman spectroscopy to monitor reaction progression.
  • Green Chemistry Metrics: Calculate E-factor (waste/product ratio) and atom economy. For example, a Mitsunobu reaction may require optimization to reduce triphenylphosphine oxide waste .

Advanced: How to mitigate organic degradation during long-term experiments?

Answer:

  • Sample Stabilization: Store solutions at –20°C with desiccants. Avoid repeated freeze-thaw cycles .
  • Inert Atmosphere: Use argon/vacuum lines for moisture-sensitive reactions.
  • Additive Screening: Test antioxidants (e.g., BHT) or chelating agents (EDTA) to inhibit radical-mediated degradation .

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